4-Ethoxy-1,2-dimethoxybenzene

Overview

Description

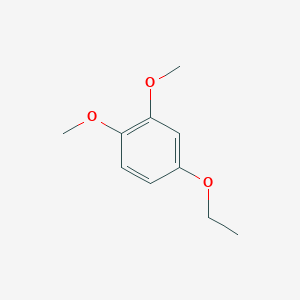

4-Ethoxy-1,2-dimethoxybenzene is an organic compound with the molecular formula C10H14O3. It is a derivative of benzene, characterized by the presence of ethoxy and dimethoxy functional groups attached to the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-1,2-dimethoxybenzene can be synthesized through several methods, including:

-

Electrophilic Aromatic Substitution: For example, starting with 1,2-dimethoxybenzene, an ethoxy group can be introduced using ethyl bromide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) .

-

Friedel-Crafts Alkylation: : This method involves the alkylation of benzene derivatives using alkyl halides and a Lewis acid catalyst. For instance, 1,2-dimethoxybenzene can be reacted with ethyl chloride in the presence of AlCl3 to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution or Friedel-Crafts alkylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1,2-dimethoxybenzene undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

-

Reduction: : Reduction reactions can convert the compound into its corresponding hydroxy derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

-

Substitution: : The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with halogens in the presence of a catalyst can yield halogenated derivatives .

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4

Substitution: Halogens (Cl2, Br2), Lewis acids (AlCl3)

Major Products

Oxidation: Quinones, carboxylic acids

Reduction: Hydroxy derivatives

Substitution: Halogenated derivatives

Scientific Research Applications

Chemical Properties and Structure

4-Ethoxy-1,2-dimethoxybenzene has the molecular formula and features a benzene ring substituted with two methoxy groups and one ethoxy group. This unique structure enhances its reactivity and solubility in organic solvents, making it a valuable intermediate in chemical synthesis.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is commonly utilized in the preparation of more complex organic molecules through various reactions such as:

- Suzuki–Miyaura Cross-Coupling Reaction : This compound participates in cross-coupling reactions to form new carbon-carbon bonds, which are crucial for synthesizing pharmaceuticals and agrochemicals.

- Electrophilic Aromatic Substitution : The presence of methoxy groups makes the compound susceptible to electrophilic substitutions, allowing for the introduction of various functional groups onto the aromatic ring.

| Reaction Type | Description |

|---|---|

| Suzuki–Miyaura Cross-Coupling | Forms new carbon-carbon bonds |

| Electrophilic Aromatic Substitution | Introduces functional groups onto the aromatic ring |

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess inhibitory effects against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment.

- Anti-inflammatory Effects : Preliminary investigations suggest that it may have anti-inflammatory properties, although further studies are needed to elucidate the mechanisms involved.

Case Study: Antimycobacterial Evaluation

A significant study evaluated derivatives of this compound for their activity against M. tuberculosis. The findings revealed minimum inhibitory concentrations (MICs) comparable to established treatments like isoniazid, indicating promising potential for drug development.

Material Science

In materials science, this compound is explored for its role in developing specialty chemicals and polymers. Its functional groups allow for modifications that can enhance material properties such as thermal stability and solubility.

Mechanism of Action

The mechanism of action of 4-ethoxy-1,2-dimethoxybenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates, such as carbocations or radicals, which then undergo further transformations to yield the final products .

Comparison with Similar Compounds

Similar Compounds

1,2-Dimethoxybenzene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

4-Methoxy-1,2-dimethoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and properties.

4-Ethoxy-1,2-dihydroxybenzene: Contains hydroxy groups instead of methoxy groups, resulting in different chemical behavior.

Uniqueness

4-Ethoxy-1,2-dimethoxybenzene is unique due to the presence of both ethoxy and methoxy groups, which confer distinct electronic and steric effects on the benzene ring. These effects influence its reactivity and make it a valuable compound for various chemical transformations and applications .

Biological Activity

4-Ethoxy-1,2-dimethoxybenzene (CAS Number: 41827-16-1) is an aromatic compound with significant interest in biological research due to its potential antimicrobial, antioxidant, and anticancer properties. This article explores the compound's biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with two methoxy groups (-OCH₃) at positions 1 and 2 and an ethoxy group (-OCH₂CH₃) at position 4. The presence of these functional groups enhances the compound's reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a natural preservative in food and pharmaceutical applications. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antioxidant Activity

The antioxidant capacity of this compound has been demonstrated through various assays. The compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Key Findings:

- DPPH Radical Scavenging Assay: The compound showed a significant reduction in DPPH radicals at concentrations above 25 µg/mL.

- ABTS Assay: IC50 values were determined to be approximately 20 µg/mL, indicating strong antioxidant potential.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. In vitro tests demonstrated that it inhibits the proliferation of HCT116 colon cancer cells.

| Cell Line | Inhibition (%) at 50 µM |

|---|---|

| HCT116 | 75% |

| MCF-7 | 60% |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Electrophilic Reactions: The methoxy and ethoxy groups enhance the nucleophilicity of the benzene ring, allowing for electrophilic aromatic substitution reactions that can modify cellular targets.

- Reactive Intermediates Formation: The compound can form reactive intermediates that participate in redox reactions, contributing to its antioxidant and antimicrobial activities.

Case Studies

-

Study on Antimicrobial Efficacy

A study published in Journal of Applied Microbiology evaluated the antimicrobial effects of various concentrations of this compound against foodborne pathogens. Results indicated a dose-dependent inhibition of bacterial growth, supporting its application as a natural preservative . -

Antioxidant Potential Assessment

Research conducted by Food Chemistry assessed the antioxidant properties using multiple assays. The findings confirmed that the compound significantly reduces oxidative stress markers in vitro . -

Cancer Cell Proliferation Inhibition

A study reported in Cancer Letters demonstrated that treatment with this compound led to a marked decrease in cell viability in cancer cell lines through apoptosis induction .

Properties

IUPAC Name |

4-ethoxy-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-4-13-8-5-6-9(11-2)10(7-8)12-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKBMHJHUPHFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613716 | |

| Record name | 4-Ethoxy-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41827-16-1 | |

| Record name | 4-Ethoxy-1,2-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41827-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.